(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol, also known by its IUPAC name 1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-ol, is a chemical compound with the molecular formula C8H12N2O2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction yields regioisomeric pyrazoles, which can be separated and purified through techniques such as recrystallization and chromatography .
Key aspects of the synthesis include:
The molecular structure of (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol features a pyrazole ring substituted with a methoxy group at the para position and an ethanol group. The compound's structural formula can be represented as follows:
The InChI key for this compound is QWYHXGOOTHWTHU-UHFFFAOYSA-N, which allows for easy identification in chemical databases. The compound exists primarily as a solid at room temperature .
(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. For instance, oxidation reactions can lead to derivatives with altered pharmacological profiles.
The mechanism of action of (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol involves its interaction with biological targets. It has been shown to exhibit potent antileishmanial and antimalarial activities against pathogens such as Leishmania aethiopica and Plasmodium berghei.
Molecular simulations indicate that this compound has a favorable binding affinity for specific targets within these organisms, leading to significant suppression rates compared to standard treatments like miltefosine and amphotericin B deoxycholate.
The compound is typically found as a solid at room temperature with a purity level around 95%. It should be stored in a refrigerator to maintain stability.
Key chemical properties include:
(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol serves several scientific purposes:
The stereoselective construction of the chiral center in (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol relies heavily on asymmetric hydrogenation and transfer hydrogenation methodologies. Precious-metal catalysts with chiral ligands enable precise enantiocontrol during the reduction of the corresponding ketone precursor, 1-(4-Methoxy-1-methylpyrazol-3-yl)ethanone. Ru(II)-BINAP complexes achieve enantiomeric excess (ee) of 85–92% under moderate H₂ pressure (50–100 psi) in alcoholic solvents. Alternatively, Ir-N,P-ligand systems (e.g., phosphino-oxazoline catalysts) facilitate asymmetric transfer hydrogenation using HCO₂H/Et₃N as the hydrogen source, yielding the (R)-alcohol with 90–95% ee in ambient conditions [1] [8]. Catalyst loading optimization (typically 0.5–2 mol%) balances cost and efficiency. Substrate electronic effects significantly influence enantioselectivity: the electron-donating methoxy group at C4 enhances coordination to the metal center, improving ee by 8–10% compared to unsubstituted analogs. Computational studies indicate a transition state where the pyrazole N2 coordinates to the metal, positioning the prochiral carbonyl for hydride delivery from the Re face [8].
Table 1: Catalyst Performance in Asymmetric Hydrogenation
Catalyst System | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|
RuCl₂(R)-SYNPHOS | 50°C, 80 psi H₂, iPrOH | 92 | 95 |
Ir-Cp*(S)-PHOX | HCO₂H/Et₃N (5:2), RT, 24h | 95 | 88 |
Rh-(R,R)-DuPhos | 40°C, 50 psi H₂, MeOH | 85 | 90 |
Ketoreductases (KREDs) offer sustainable enantioselective routes to (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol. Engineered Lactobacillus brevis alcohol dehydrogenase (LBADH) reduces the prochiral ketone precursor with >99% ee and 95% conversion in phosphate buffer (pH 7.0) using glucose/glucose dehydrogenase (GDH) for cofactor regeneration [6]. Substrate engineering mitigates pyrazole ring hydrophobicity: adding 10% DMSO as a cosolvent increases solubility 3-fold without enzyme inhibition. Lipase-mediated kinetic resolution complements asymmetric reduction: Candida antarctica Lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol using vinyl acetate, enriching the (R)-alcohol to 98% ee (45% yield). Immobilization on mesoporous silica (e.g., SBA-15) enhances enzyme recyclability (8 cycles with <5% activity loss) [7]. Whole-cell biocatalysts (e.g., Rhodococcus ruber DSM 44541) provide cofactor autonomy, directly reducing 5 mM ketone in 12h with 97% ee (R).
Table 2: Biocatalytic Methods Comparison
Biocatalyst | Reaction Format | ee (%) | Productivity (g/L/h) |
---|---|---|---|
LBADH-GDH (engineered) | Aqueous, 30°C, 24h | >99 (R) | 0.85 |
CAL-B (immobilized) | Vinyl acetate, hexane, 35°C | 98 (R) | 0.25 |
Rhodococcus ruber (whole cell) | Phosphate buffer, 30°C, 12h | 97 (R) | 0.42 |
Microwave irradiation significantly accelerates the synthesis of (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol precursors. Solvent-free cyclocondensation between hydrazines and 1,3-dicarbonyl compounds under MW irradiation (300 W, 120–150°C) achieves 85–95% yields of 4-methoxy-1-methylpyrazole cores in 5–10 minutes, versus 6–12h conventionally [5] [8]. Ketone reduction under MW employs NaBH₄/CeCl₃ in ethanol at 100°C for 5 min, affording racemic alcohol in 93% yield; asymmetric variants integrate chiral organocatalysts (e.g., CBS catalysts). Direct functionalization leverages Pd-catalyzed coupling: Suzuki-Miyaura reactions install aryl groups at C5 using Pd(OAc)₂/XPhos (MW, 140°C, 10 min, 88% yield), enabling precursor diversification. Temperature-controlled MW reactors prevent racemization during chiral ethanol group installation (<100°C). Energy efficiency analysis confirms 60–70% reduced consumption versus thermal methods [8].
Table 3: Microwave vs. Conventional Synthesis Parameters
Reaction Step | Conditions (MW) | Time | Yield (%) | Conditions (Thermal) |
---|---|---|---|---|
Pyrazole cyclization | Solvent-free, 150°C, 300W | 8 min | 95 | Toluene, reflux, 8h (87%) |
Ketone reduction | NaBH₄/CeCl₃, EtOH, 100°C, 250W | 5 min | 93 | 0°C, 1h (90%) |
Pd-catalyzed C5-arylation | Pd(OAc)₂/XPhos, K₂CO₃, DMF, 140°C | 10 min | 88 | 100°C, 12h (82%) |
The ethanol moiety in (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol is installed via late-stage carbonyl reduction or nucleophilic addition. Regioselective lithiation at C5 (using n-BuLi, −78°C in THF) followed by acetaldehyde addition yields racemic alcohols, resolved via chiral chromatography (Chiralpak AD-H column, heptane/iPrOH 90:10). Alternatively, Stille coupling between 3-iodo-4-methoxy-1-methylpyrazole and (R)-1-(tributylstannyl)ethanol (Pd₂dba₃, AsPh₃, DMF, 80°C) achieves 75% yield with 99% stereoretention [3] [9]. Chiral auxiliary approaches employ Evans oxazolidinones: condensation of 4-methoxy-1-methylpyrazole-3-carbaldehyde with (4R)-3-acetyl-4-benzyloxazolidin-2-one, followed by diastereoselective reduction (DIBAL-H) and auxiliary cleavage (LiOH/H₂O₂), delivers the (R)-alcohol in 91% ee. Protecting group strategies are critical: the pyrazole nitrogen is shielded with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) prior to lithiation to prevent side reactions, deprotected later with TBAF [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8